molecular formula C21H25N7O2 B4773501 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

货号: B4773501
分子量: 407.5 g/mol
InChI 键: MKESCRVZMANPAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,7-Dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative belonging to the imidazo[2,1-f]purine-2,4-dione class. Structurally, it features a phenylpiperazinyl-ethyl substituent at the 8-position, which is critical for its interaction with serotonin receptors, particularly the 5-HT1A subtype. This compound is part of a broader effort to develop antidepressants with improved safety and efficacy by targeting 5-HT1A receptors, which regulate mood and anxiety pathways .

Preclinical studies on structurally related analogs (e.g., AZ-853 and AZ-861) have demonstrated that modifications to the phenylpiperazine moiety and linker length significantly influence receptor binding, functional activity, and pharmacokinetics .

属性

IUPAC Name

4,7-dimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-15-14-28-17-18(24(2)21(30)23-19(17)29)22-20(28)27(15)13-10-25-8-11-26(12-9-25)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKESCRVZMANPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the imidazopurine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the phenylpiperazine moiety: This step involves the reaction of the imidazopurine intermediate with 4-phenylpiperazine under suitable conditions, such as in the presence of a base and a solvent like dimethylformamide (DMF).

    Final modifications: Additional steps may be required to introduce the dimethyl groups and complete the synthesis.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

化学反应分析

Oxidation Reactions

The compound’s tertiary amines (piperazine ring) and electron-rich aromatic systems (imidazole and phenyl groups) are susceptible to oxidation.

Reaction SiteReagents/ConditionsProducts FormedSupporting Evidence
Piperazine nitrogenH₂O₂, mCPBAN-oxide derivativesAnalogous piperazine oxidations
Imidazole ringKMnO₄ (acidic)Ring-opening products (e.g., urea, CO₂)Purine core oxidation trends
Phenylethyl side chainO₃ (ozonolysis)Aldehydes/carboxylic acidsAlkyl chain cleavage pathways

Reduction Reactions

Reductive modifications target unsaturated bonds and functional groups:

Reaction SiteReagents/ConditionsProducts Formed
Amide groups (dione)LiAlH₄Secondary alcohols
Piperazine ringH₂ (Pd/C)Saturated piperidine analogs
Aromatic ringsBirch reduction (Na/NH₃)Cyclohexane derivatives

Mechanistic Insight : The purine dione’s carbonyl groups are reducible to hydroxyls, while the phenyl group may undergo partial hydrogenation under catalytic conditions .

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at multiple sites:

Electrophilic Aromatic Substitution

  • Site : Phenyl ring (para/ortho positions relative to the piperazine)

  • Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)

  • Products : Nitro- or bromo-substituted derivatives .

Nucleophilic Substitution

  • Site : Piperazine ethyl linker (activated by adjacent electron-withdrawing groups)

  • Reagents : Amines, thiols

  • Products : Secondary amines or thioethers .

Ring-Opening and Rearrangement

The imidazo[2,1-f]purine core may undergo degradation under extreme conditions:

ConditionsPathwayProducts
Strong acid (HCl, Δ)Hydrolysis of amide bondsFragmented purine and imidazole moieties
Strong base (NaOH, Δ)Ring contraction/expansionQuinazoline or pyrimidine derivatives

Functionalization of the Piperazine Ring

The piperazine nitrogen atoms are reactive toward alkylation/acylation:

Reaction TypeReagentsProducts
AlkylationCH₃I, K₂CO₃Quaternary ammonium salts
AcylationAcCl, pyridineN-acylpiperazine derivatives

Key Application : These modifications alter solubility and receptor-binding properties .

Cross-Coupling Reactions

The phenyl group enables transition-metal-catalyzed couplings:

ReactionCatalysts/ReagentsProducts
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives
HeckPd(OAc)₂, alkenesStyrene-functionalized analogs

Photochemical Reactions

UV irradiation may induce:

  • Dimerization via [2+2] cycloaddition (imidazole rings).

  • Radical formation at benzylic positions (phenylethyl chain).

Experimental Considerations

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity of the piperazine and purine groups.

  • Stability : Avoid prolonged exposure to light or moisture due to hydrolytic sensitivity .

科学研究应用

Pharmacological Properties

1. Antidepressant and Anxiolytic Effects
The compound's structure suggests a potential for antidepressant and anxiolytic activities. Aryl-piperazine derivatives have been extensively studied for their ability to interact with serotonin receptors (5-HT), which are critical in mood regulation. Research indicates that modifications in the piperazine ring can enhance binding affinity to these receptors, leading to improved efficacy in treating depression and anxiety disorders .

2. Antipsychotic Activity
Compounds featuring arylpiperazine structures often exhibit antipsychotic properties. The ability of this compound to modulate dopamine receptor activity may contribute to its potential as an antipsychotic agent. Studies have shown that similar compounds can effectively reduce symptoms in models of psychosis .

3. Anticancer Properties
Preliminary studies suggest that derivatives of the imidazopurine class can demonstrate cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures have shown promise in inhibiting the proliferation of prostate cancer cells . This suggests that 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may warrant further investigation for its anticancer potential.

Structural Characteristics

The compound features a complex structure that includes an imidazo[2,1-f]purine core and a piperazine ring. Its unique conformation is characterized by:

  • Twisted Configuration : The molecule exhibits a non-planar arrangement due to steric hindrance from the bulky phenyl and ethyl groups attached to the piperazine ring.
  • Intermolecular Interactions : The presence of hydrogen bonds and π-π stacking interactions among neighboring molecules could influence its stability and bioactivity .

Synthesis and Derivatives

The synthesis of 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multi-step reactions starting from readily available precursors. The reaction typically includes:

  • Formation of the Imidazopurine Core : This involves cyclization reactions that yield the imidazo[2,1-f]purine structure.
  • Piperazine Modification : The introduction of the piperazine moiety is achieved through alkylation or acylation reactions with appropriate arylpiperazines.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Case Studies

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated significant reduction in depression-like behavior in animal models when treated with arylpiperazine derivatives.
Study 2Anticancer ActivityShowed cytotoxic effects on prostate cancer cell lines with IC50 values indicating effective dose ranges for therapeutic applications.
Study 3Structural AnalysisConfirmed the twisted conformation through X-ray crystallography, suggesting implications for binding interactions at target sites .

作用机制

The mechanism of action of 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various biological targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

相似化合物的比较

Table 1: Structural and Pharmacological Profiles of Selected Imidazo[2,1-f]purine-2,4-dione Derivatives

Compound Name Substituent Modifications 5-HT1A Ki (nM) Functional Activity (5-HT1A) Key Pharmacokinetic/Safety Findings
Target Compound 8-(2-(4-phenylpiperazin-1-yl)ethyl) group Not reported Not reported Inferred partial agonism based on structural analogs; potential α1-adrenolytic effects.
AZ-853 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl); 2-fluoro substituent on phenyl ring 0.6 nM Partial agonist Better brain penetration; stronger antidepressant effect in FST; weight gain, hypotension.
AZ-861 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl); 3-CF3 substituent 0.2 nM Stronger partial agonist Weaker brain penetration; lipid metabolism disturbances; no weight gain.
Compound 3i 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl); longer linker Not reported Potent 5-HT1A affinity Anxiolytic effects at 2.5 mg/kg; moderate metabolic stability.
Compound 5 Dihydroisoquinolinyl-butyl substituent Not reported Dual PDE4B/PDE10A inhibition Hybrid ligand with potential for multitarget activity; limited receptor affinity.

Key Findings from Comparative Studies

Substituent Position and Electronic Effects: The position of electron-withdrawing groups (e.g., 2-fluoro in AZ-853 vs. 3-CF3 in AZ-861) on the phenyl ring impacts 5-HT1A agonism. AZ-861 exhibits stronger receptor activation due to the meta-CF3 group enhancing binding affinity .

Linker Length and Brain Penetration :

  • AZ-853 and AZ-861 use a butyl linker, while compound 3i () employs a pentyl chain. Longer linkers may reduce metabolic stability but improve receptor engagement . The target compound’s ethyl linker likely limits brain penetration compared to butyl/pentyl analogs.

Side Effect Profiles: α1-Adrenolytic activity (linked to hypotension) is prominent in AZ-853 due to its 2-fluoro substituent but absent in AZ-861 . The target compound’s phenylpiperazine group may confer similar α1 effects, warranting cardiovascular monitoring. Weight gain in AZ-853 contrasts with AZ-861’s neutral profile, highlighting how trifluoromethyl groups mitigate metabolic side effects .

Multitarget Potential: Derivatives like compound 5 () inhibit phosphodiesterases (PDE4B/PDE10A), suggesting broader therapeutic utility for cognitive symptoms in depression. The target compound’s lack of PDE activity may limit its scope .

生物活性

1,7-Dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H25N7O2
  • Molecular Weight : 407.478 g/mol
  • SMILES Notation : Cc1ncnc2c1c(=O)n(c(=O)n2C)CC(CCN1CCCCC1)C(C)C

Antifungal and Antibacterial Activity

Research has indicated that derivatives of imidazo[2,1-f]purines exhibit significant antifungal and antibacterial properties. The compound has been evaluated alongside similar derivatives for its efficacy against various pathogens. Notably, studies have shown that certain structural modifications can enhance these properties significantly .

The biological activity of this compound may be attributed to its interaction with specific receptors and enzymes in the body. For instance:

  • Adenosine Receptors : The compound may act as an agonist or antagonist at adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and immune response .
  • Autotaxin Inhibition : Similar compounds have been shown to inhibit autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which plays a role in fibrotic diseases .

Study 1: Antifungal Efficacy

In a study assessing the antifungal activity of imidazo[2,1-f]purine derivatives, the compound demonstrated promising results against Candida species. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents, indicating a strong potential for therapeutic use .

Study 2: Antibacterial Effectiveness

Another study focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with effective concentrations comparable to existing antibiotics. This suggests its potential as a novel antibacterial agent .

Table 1: Biological Activity Overview

Activity TypeTarget Pathogen/EnzymeIC50/MIC (µM)Reference
AntifungalCandida albicans0.5
AntibacterialStaphylococcus aureus0.3
Escherichia coli0.4
Autotaxin InhibitionLPA ProductionIC50 = 50

Table 2: Structure-Activity Relationship

Compound VariantBiological ActivityObservations
1,7-Dimethyl derivativeModerate antifungalEnhanced by piperazine linkage
8-(4-phenylpiperazinyl) variantStrong antibacterialEffective against Gram-positive
Triazole substituted variantIncreased receptor affinityImproved pharmacokinetics

常见问题

Q. What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer: The synthesis involves coupling a piperazine-ethyl moiety to the imidazo-purine-dione core. Key steps include:

  • Alkylation : Use 2-chloroethylpiperazine derivatives under basic conditions (e.g., K2_2CO3_3 in DMF) to introduce the ethyl-piperazine chain.
  • Cyclization : Employ microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMSO) to form the imidazo[2,1-f]purine-dione scaffold .
  • Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) or recrystallization (ethanol/water) to isolate the target compound. Monitor purity via HPLC (>98%) and confirm by melting point analysis .

Q. How can structural characterization be rigorously validated?

Methodological Answer: Use a multi-technique approach:

  • NMR : Assign 1^1H and 13^{13}C signals to confirm substituent positions (e.g., methyl groups at N1/N7, piperazine-ethyl chain at C8). Compare shifts to analogous imidazo-purine-dione derivatives .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and amine/amide bands (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. What experimental conditions affect the compound’s stability?

Methodological Answer: Stability studies should evaluate:

  • pH Sensitivity : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Piperazine moieties may hydrolyze under acidic conditions .
  • Light/Temperature : Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Thermal gravimetric analysis (TGA) determines decomposition thresholds (>150°C typical for imidazo-purine-diones) .

Advanced Research Questions

Q. How can receptor binding affinity and selectivity be systematically evaluated?

Methodological Answer:

  • Radioligand Assays : Screen against 5-HT1A_{1A} (as a priority due to structural analogs ), dopamine D2_2, and adrenergic receptors. Use 3^3H-8-OH-DPAT for 5-HT1A_{1A} competition binding (Ki_i values <100 nM indicate high affinity) .
  • Selectivity Profiling : Test against off-target GPCRs (e.g., histamine H1_1, muscarinic M1_1) to rule out promiscuity. Cross-reference with PubChem BioAssay data for related compounds .

Q. What in vivo models are appropriate for assessing anxiolytic or neuroactive efficacy?

Methodological Answer:

  • Four-Plate Test (FPT) : Administer doses (1–10 mg/kg, i.p.) to mice; measure increased punished crossings (anxiolytic-like activity) .
  • Locomotor Activity Assays : Control for sedation using open-field tests. Compare to diazepam as a positive control .
  • Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS to correlate efficacy with bioavailability .

Q. How should contradictory biological activity data be resolved?

Methodological Answer:

  • Assay Variability : Replicate studies across independent labs using standardized protocols (e.g., NIH Psychoactive Drug Screening Program).
  • Metabolite Interference : Incubate the compound with liver microsomes (human/rodent) to identify active metabolites. Retest metabolites in primary assays .
  • Structural Confirmation : Re-analyze batch purity via X-ray crystallography to exclude impurities as confounding factors .

Q. Can computational modeling predict reactivity or metabolic pathways?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., piperazine-ethyl chain substitution). Compare with experimental yields .
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate metabolic sites (e.g., piperazine N-oxidation) and BBB permeability .

Q. What strategies enhance selectivity against off-target receptors?

Methodological Answer:

  • SAR Studies : Modify the phenylpiperazine moiety (e.g., substitute electron-withdrawing groups) to reduce affinity for adrenergic receptors.
  • Molecular Docking : Use AutoDock Vina to model interactions with 5-HT1A_{1A} vs. D2_2. Prioritize derivatives with stronger hydrogen bonding to Ser5.42 (5-HT1A_{1A}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。